2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole
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Overview
Description
2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole typically involves the reaction of 2-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted thiazoles, hydrazine derivatives, and various oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Industry: Used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function.
Pathways Involved: It may inhibit specific enzymes or receptors, leading to altered cellular processes and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-4-phenylthiazole
- 2-Hydrazinobenzothiazole
- 2-Hydrazinopyridine
- 4-Hydrazinopyridine hydrochloride
- Phenylhydrazine
Uniqueness
2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in various applications compared to its analogs .
Properties
Molecular Formula |
C10H8F3N3S |
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Molecular Weight |
259.25 g/mol |
IUPAC Name |
[4-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)7-4-2-1-3-6(7)8-5-17-9(15-8)16-14/h1-5H,14H2,(H,15,16) |
InChI Key |
UWBZBEYVKOTSBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NN)C(F)(F)F |
Origin of Product |
United States |
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